Benzamide, N-pentyl-3,4,5-trihydroxy-

Description

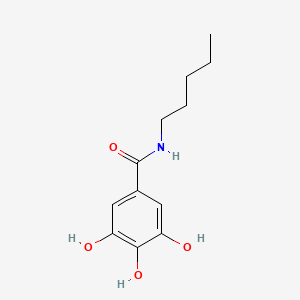

Benzamide, N-pentyl-3,4,5-trihydroxy- is a synthetic benzamide derivative characterized by a trihydroxylated benzene ring and a pentyl alkyl chain attached to the amide nitrogen. The trihydroxy (3,4,5-trihydroxy) substitution pattern on the benzamide core is reminiscent of gallic acid derivatives, which are known for antioxidant and enzyme-inhibitory activities . The pentyl chain likely influences lipophilicity and molecular interactions, as observed in studies of similar compounds with variable alkyl linkers .

Properties

CAS No. |

100079-22-9 |

|---|---|

Molecular Formula |

C12H17NO4 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3,4,5-trihydroxy-N-pentylbenzamide |

InChI |

InChI=1S/C12H17NO4/c1-2-3-4-5-13-12(17)8-6-9(14)11(16)10(15)7-8/h6-7,14-16H,2-5H2,1H3,(H,13,17) |

InChI Key |

YHAIVSVLSAOHGF-UHFFFAOYSA-N |

SMILES |

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

Canonical SMILES |

CCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

Other CAS No. |

100079-22-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Octyl-3,4,5-trihydroxybenzamide (CAS 100079-24-1)

- Molecular Formula: C₁₅H₂₃NO₄

- Molecular Weight : 281.35 g/mol

- Key Features: Features an octyl chain (C₈H₁₇) instead of pentyl.

N-Phenyl-3,4,5-trihydroxybenzamide (Gallanilide, CAS 6262-27-7)

- Molecular Formula: C₁₃H₁₁NO₄

- Molecular Weight : 245.07 g/mol

- LogP = 2.13, with higher rigidity due to the phenyl substituent. This structural difference may limit flexibility in binding to enzyme active sites compared to alkylated analogs .

3,4,5-Trimethoxy-N-[4-(thiazolylsulfonyl)phenyl]benzamide (CAS 299927-98-3)

- Molecular Formula : C₁₉H₁₉N₃O₆S₂

- Molecular Weight : 449.50 g/mol

- Key Features : Methoxy groups replace hydroxyls, reducing hydrogen-bonding capacity but enhancing metabolic stability. The sulfonyl-thiazole moiety introduces steric bulk and polar interactions, diverging significantly from the trihydroxy-pentyl analog’s profile .

Comparative Analysis of Physicochemical Properties

*Estimated based on structural analogs.

Research Findings and Implications

- Linker Length Optimization : highlights that alkyl linkers with 4–5 carbons maximize hydrogen-bond strength with Tyr121, suggesting that the pentyl derivative may outperform shorter (e.g., methyl) or longer (e.g., octyl) analogs in target engagement .

- Substituent Effects: Hydroxyl groups on the benzamide core are critical for H-bond donor capacity, as seen in the reduced activity of methoxy-substituted analogs (). The pentyl compound’s trihydroxy configuration likely enhances binding to polar active sites compared to methoxy or sulfonyl derivatives .

- Synthetic Feasibility : Analogous compounds like N-octyl-3,4,5-trihydroxybenzamide () and Gallanilide () are synthetically accessible, implying that the pentyl variant could be synthesized using similar routes, with purity >95% achievable via LC/MS-guided purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.